1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
Overview
Description
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with catechol, which undergoes an acid-alkali back extraction to obtain high-purity o-ethoxyphenol.
Intermediate Formation: o-ethoxyphenol reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy)ethyl bromide.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes:
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination.
Nucleophilic Substitution: The ether linkages can be targeted in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Brominated Derivatives: From electrophilic aromatic substitution.
Substituted Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the creation of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves its interaction with molecular targets through its functional groups:
Aromatic Ring: Participates in π-π interactions with other aromatic systems.
Ether Linkages: Can form hydrogen bonds or act as electron donors in various chemical environments.
Comparison with Similar Compounds
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene: Similar structure but with a different position of the ethoxy group.
2-(2-ethoxyphenoxy)ethyl bromide: An intermediate in the synthesis of the target compound.
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZZOXCNBQXDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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